molecular formula C20H16ClN3O2S B3400958 N-(2-chlorobenzyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1040670-44-7

N-(2-chlorobenzyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B3400958
CAS No.: 1040670-44-7
M. Wt: 397.9 g/mol
InChI Key: TVXGOCGWHRUMAZ-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4(3H)-one core substituted with a methyl group at the 2-position and an acetamide moiety at the 3-position. The acetamide nitrogen is further functionalized with a 2-chlorobenzyl group. This structure combines a fused thiophene-pyrimidine scaffold with halogenated aromatic and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S/c1-12-23-18-14-7-3-5-9-16(14)27-19(18)20(26)24(12)11-17(25)22-10-13-6-2-4-8-15(13)21/h2-9H,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXGOCGWHRUMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1CC(=O)NCC3=CC=CC=C3Cl)SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-(2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound belonging to the benzothienopyrimidine class, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential pharmacological applications and mechanisms of action based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H16ClN3O2S
  • Molecular Weight : 397.9 g/mol
  • CAS Number : 1219372-50-5

The structure of N-(2-chlorobenzyl)-2-(2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide features a fused heterocyclic compound that includes a chlorobenzyl group and a benzothienopyrimidine core. This unique combination is significant in medicinal chemistry due to its potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds within the benzothienopyrimidine class exhibit notable antimicrobial activity. The presence of substituted amido or imino side chains at specific positions enhances this activity. Preliminary evaluations have shown that similar compounds demonstrate efficacy against various bacterial strains, suggesting that N-(2-chlorobenzyl)-2-(2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide may also possess antimicrobial properties .

Anti-inflammatory Effects

Studies have suggested that benzothienopyrimidine derivatives can modulate inflammatory pathways. The compound's structure may allow it to interact with key receptors involved in inflammation, potentially leading to reduced inflammatory responses. However, specific data on this compound's anti-inflammatory effects are still limited and require further investigation.

Anticancer Potential

The unique structural features of N-(2-chlorobenzyl)-2-(2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide suggest it could be a candidate for anticancer drug development. Compounds with similar frameworks have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The exact mechanisms by which this compound exerts anticancer effects remain to be elucidated through targeted studies.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study focused on synthesizing various benzothienopyrimidine derivatives found that modifications to the core structure significantly influenced biological activity. The synthesized compounds were tested for their antimicrobial efficacy against common pathogens, revealing promising results for structurally similar compounds .
  • Mechanisms of Action : Investigations into the mechanisms of action for benzothienopyrimidine derivatives indicated potential interactions with DNA and RNA synthesis pathways, which could explain their antimicrobial and anticancer activities. Further research is necessary to confirm these interactions specifically for N-(2-chlorobenzyl)-2-(2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

Benzothieno[3,2-d]pyrimidinone Derivatives

  • N-(3-Chloro-4-methylphenyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (): Differs in the aromatic substituent (3-chloro-4-methylphenyl vs. 2-chlorobenzyl).
  • 6-Fluoro-N-(7-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (): Incorporates fluorine atoms at the 6- and 7-positions, which could improve metabolic stability and binding affinity through electronegative effects .

Quinazolinone Derivatives

  • N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)acetamides (): Replace the thiophene ring with a benzene ring. These compounds exhibit anti-inflammatory activity, with 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide outperforming diclofenac in some assays .
Substituent Effects on Bioactivity
  • Chlorobenzyl vs. Cyanobenzylidene (): Substitution with a 4-cyanobenzylidene group (as in compound 11b) introduces a polar cyano group, which may enhance interactions with polar enzyme pockets. In contrast, the 2-chlorobenzyl group in the target compound offers moderate lipophilicity and steric bulk .
  • Coumarin-Acetamide Hybrids (): Compounds like N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide demonstrate superior antioxidant activity compared to ascorbic acid, suggesting that the acetamide-thiazolidinone motif is critical for radical scavenging .
Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
Target Compound Not reported Not reported 2-Chlorobenzyl, methyl, acetamide -
11a () 386 243–246 CN, 2,4,6-trimethylbenzylidene
12 () 318 268–269 CN, quinazoline core
5 () Not reported 210–212 Fluoro, acetamide
KS-00003JJB () 409.888 Not reported Phenyl, thieno-pyrimidinone

Comparison with Analogous Syntheses

  • Quinazolinone Derivatives (): Synthesized via reactions of 2-chloroacetamide intermediates with amines, yielding anti-inflammatory agents .
  • Coumarin-Thiazolidinone Hybrids (): Prepared using mercaptoacetic acid and ZnCl₂ as catalysts, highlighting the role of Lewis acids in heterocycle formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorobenzyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorobenzyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

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